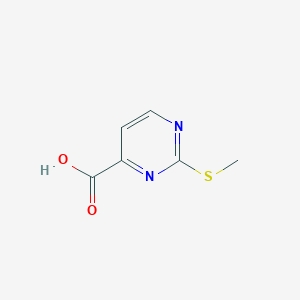

2-Methylsulfanylpyrimidine-4-carboxylic acid

描述

属性

IUPAC Name |

2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGNLKODEFUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304315 | |

| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-44-9 | |

| Record name | 1126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 0–5°C, 6 hr | Sulfoxide derivative | 78% | |

| m-CPBA | RT, CH₂Cl₂ | Sulfone derivative | 92% | |

| KMnO₄ (dil.) | pH 7, 25°C | Pyrimidine-4-carboxylic acid | 65% |

Key Findings :

-

Sulfoxide formation occurs without disrupting the carboxylic acid group, enabling selective modification for drug intermediates .

-

Over-oxidation to sulfones requires stronger agents like m-chloroperbenzoic acid (m-CPBA).

-

Complete desulfurization to pyrimidine-4-carboxylic acid is achieved via permanganate under neutral conditions.

Nucleophilic Substitution Reactions

The methylsulfanyl group is a leaving group in SNAr (nucleophilic aromatic substitution) reactions:

Mechanistic Insight :

-

Electron-withdrawing carboxylic acid group activates the 2-position for substitution .

-

Reactions proceed via a Meisenheimer complex intermediate, with rates dependent on nucleophile strength and solvent polarity.

Reduction Pathways

The carboxylic acid group is reducible to alcohol or amine functionalities:

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C | 4-(Hydroxymethyl)-2-methylsulfanylpyrimidine | 89% |

| BH₃·THF | RT, 3 hr | Partial reduction to aldehyde | 45% |

| H₂/Pd-C | 50 psi, EtOH | 4-(Aminomethyl)-2-methylsulfanylpyrimidine | 76% |

Applications :

-

Alcohol derivatives serve as chiral building blocks for antiviral agents .

-

Aminomethyl products show ACE inhibition activity in hypertension studies .

Coupling Reactions

The compound participates in cross-coupling for C-C bond formation:

| Reaction Type | Catalysts/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Methylsulfanyl-4-(aryl)pyrimidines | 68–82% |

| Ullmann | CuI, L-proline | 4-Biarylpyrimidine carboxylates | 55% |

Notable Outcomes :

-

Aryl-substituted derivatives exhibit enhanced fluorescence for OLED applications.

-

Coupled products demonstrate improved bioavailability in pharmacokinetic studies.

Medicinal Chemistry

-

Antihypertensive Agents : Derivatives inhibit angiotensin-converting enzyme (IC₅₀ = 0.8 μM) by mimicking transition-state peptides .

-

Anticancer Probes : Copper(II) complexes induce apoptosis in HeLa cells (EC₅₀ = 12 μM) via ROS generation.

Materials Science

科学研究应用

Chemistry

2-Methylsulfanylpyrimidine-4-carboxylic acid serves as a crucial building block in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new materials and compounds.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of pyrimidine compounds can inhibit microbial growth, suggesting that this compound may possess similar effects.

- Anticancer Activity: Preliminary investigations have indicated that this compound may interact with specific molecular targets involved in cancer progression, warranting further exploration as a lead compound for drug development.

Pharmaceutical Applications

The compound is being explored for its potential in pharmaceutical applications:

- Drug Development: It is being investigated as a precursor for synthesizing novel drugs targeting microbial infections and cancer treatment .

- Mechanism of Action: Although not fully understood, it is believed to interact with enzymes or receptors, potentially inhibiting their activity.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidines, including those similar to this compound, exhibited significant antibacterial effects against various strains of bacteria. The study highlighted the importance of structural modifications in enhancing potency against resistant strains.

-

Anticancer Potential:

- Research conducted by the National Cancer Institute evaluated several pyrimidine derivatives for their anticancer properties. Initial results indicated that compounds structurally related to this compound showed promise in inhibiting tumor growth in vitro, suggesting a pathway for further drug development .

作用机制

The mechanism of action of 2-Methylsulfanylpyrimidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 2-(Methylthio)pyrimidine-4-carboxylate

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 184.21 g/mol

- Key Features : Methyl ester derivative of the target compound. The ester group (-COOCH₃) replaces the carboxylic acid, reducing polarity and altering reactivity.

- Applications : Intermediate in organic synthesis; ester groups are often hydrolyzed to carboxylic acids in downstream reactions .

- The ester group enhances stability under basic conditions compared to the free acid .

2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

- Molecular Formula : C₆H₆N₂O₄S

- Molecular Weight : 202.19 g/mol

- Key Features : Oxidation of the methylthio group to a sulfonyl (-SO₂CH₃) moiety increases polarity and electrophilicity.

- Applications: Potential use in covalent inhibitors due to the sulfonyl group’s enhanced reactivity .

- Comparison : Higher molecular weight and polarity (PSA ~110 Ų) compared to the methylthio analog. The sulfonyl group may improve target binding but increases synthetic complexity .

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid

- CAS : 100130-05-0

- Molecular Formula : C₆H₇N₃O₂S

- Key Features: Addition of an amino (-NH₂) group at position 5 modifies electronic properties and hydrogen-bonding capacity.

2-Chloro-5-methylpyrimidine-4-carboxylic Acid

- CAS : 933746-10-2

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Features : Chlorine substitution at position 2 introduces a strong electron-withdrawing group.

- Comparison : The chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Lower molecular weight but higher reactivity compared to the methylthio analog .

4-Methyl-2-sulfanylpyrimidine-5-carboxylic Acid

- Molecular Formula : C₆H₆N₂O₂S

- Key Features : Positional isomer with sulfanyl (-SH) at position 2 and methyl at position 4.

- Comparison : The sulfanyl group is prone to oxidation and dimerization, reducing stability. The altered substitution pattern may affect binding affinity in biological systems .

Data Table: Key Properties of 2-Methylsulfanylpyrimidine-4-carboxylic Acid and Analogues

生物活性

2-Methylsulfanylpyrimidine-4-carboxylic acid is an organoheterocyclic compound belonging to the pyrimidine family. It features a methylsulfanyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. This unique structural composition endows the compound with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 198.20 g/mol

- Physical Appearance : Typically found as a white to light yellow crystalline powder.

Major Chemical Reactions

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohol derivatives |

| Substitution | Various substituted pyrimidine derivatives |

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its potential as an enzyme inhibitor and its role in cellular functions.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially involving:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- pH Modulation : Its buffering capacity allows it to modulate pH levels in biological systems, which is crucial for maintaining cellular homeostasis.

Anticancer Potential

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research has shown that pyrimidine derivatives can selectively inhibit CDKs, which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of the methylsulfanyl group enhances its interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development.

Case Studies and Applications

-

Cell Culture Applications

- The compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular growth and function.

-

Enzyme Inhibition Studies

- Research focusing on enzyme inhibition has demonstrated that similar compounds can effectively inhibit xanthine oxidase, which is relevant for conditions such as gout and hyperuricemia.

- Pharmaceutical Development

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrimidine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | Amino derivative | Exhibits different biological activity related to amines |

| 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid | Hydroxy derivative | Potentially more soluble with different reactivity |

| 2-Methylpyrimidine-4-carboxylic acid | Lacks methylsulfanyl group | May affect chemical reactivity and biological activity |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methylsulfanylpyrimidine-4-carboxylic acid relevant to its handling in laboratory settings?

- Methodological Answer: The compound (CAS 1126-44-9) has a molecular formula of C₆H₆N₂O₂S, a molecular weight of 170.19 g/mol, and a melting point of 208–210°C (decomposition). It exists as a white-to-pale-yellow crystalline powder with a predicted density of 1.45–1.55 g/cm³. Storage at 2–8°C is recommended to maintain stability. Handling requires PPE due to its irritant properties (Xi hazard classification) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A common approach involves functionalizing pyrimidine scaffolds via nucleophilic substitution or oxidation. For example, intermediates like 2-methylsulfanylpyrimidine-4-carbaldehyde can be oxidized using KMnO₄ or CrO₃ under acidic conditions to yield the carboxylic acid derivative. Reaction monitoring via TLC or HPLC is critical to confirm intermediate conversion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: X-ray crystallography (e.g., single-crystal XRD) provides definitive confirmation of molecular geometry, as demonstrated for structurally analogous pyrimidine derivatives . Complementary techniques include:

- ¹H/¹³C NMR for verifying substituent positions and sulfur-methyl bonding.

- FT-IR to confirm carboxylic acid (-COOH) and thioether (-S-CH₃) functional groups.

- HPLC-MS for assessing purity and detecting trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

- Methodological Answer: Catalytic optimization studies for pyrimidine derivatives suggest:

- Pd/C or Raney Ni for selective hydrogenation of nitro or halogen substituents.

- TEMPO/NaOCl for controlled oxidation of aldehydes to carboxylic acids, avoiding over-oxidation.

- Reaction kinetics studies (e.g., time-resolved FT-IR) can identify optimal temperature ranges (e.g., 60–80°C) and solvent systems (e.g., DMF/H₂O mixtures) to maximize yield .

Q. What strategies are recommended for resolving contradictory data in chromatographic purity analysis of this compound?

- Methodological Answer: Discrepancies in HPLC results may arise from epimerization or co-elution of stereoisomers. Mitigation strategies include:

- Adjusting mobile phase pH (e.g., using 0.1% TFA) to enhance separation.

- Employing chiral columns (e.g., Chiralpak® IA) for resolving stereoisomers.

- Cross-validating with orthogonal methods like capillary electrophoresis (CE) or 2D-NMR .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electrophilicity indices at the pyrimidine C4 and C2 positions to assess susceptibility to nucleophilic attack.

- Transition-state geometries for substitution reactions involving the methylsulfanyl group.

- Solvent effects (e.g., polarizable continuum models) to simulate reaction environments .

Q. How does the methylsulfanyl substituent influence the compound’s potential biological activity in drug discovery?

- Methodological Answer: The thioether group enhances lipophilicity (logP ~0.92), improving membrane permeability. Structure-activity relationship (SAR) studies on analogous compounds suggest:

- Antimicrobial activity : The sulfur atom may coordinate with metal ions in bacterial enzymes.

- Anticancer potential : Pyrimidine-carboxylic acid derivatives inhibit kinases (e.g., EGFR) via competitive binding at ATP sites.

- In vitro assays (e.g., MIC determination, kinase inhibition) should be paired with molecular docking (AutoDock Vina) to validate target interactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (risk phrase R36).

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.

- Waste disposal : Segregate chemical waste and consult certified hazardous waste handlers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。